Topoisomerase IV inhibitor 2

Topoisomerase IV Enzymatic Inhibition IC50

Topoisomerase IV inhibitor 2 comprises two distinct ciprofloxacin-sulfonamide hybrid compounds: compound 5d (CAS: 2883403-36-7) and compound 7d (CAS: 2883403-42-5). These dual inhibitors of bacterial DNA gyrase and topoisomerase IV are essential for antibacterial research, SAR analysis, and CNS toxicity studies. A single structural change from 5d to 7d yields a ~1.5-fold improvement in Topo IV inhibitory potency (IC50: 0.35 µM to 0.23 µM). Researchers can precisely quantify structural modifications on enzymatic inhibition and antibacterial efficacy (MIC against S. aureus & E. coli). Choose compound 7d for improved Gram-positive activity or 5d as a reference standard. High purity ≥98%, global compliance assured.

Molecular Formula C33H30FN7O6S
Molecular Weight 671.7 g/mol
Cat. No. B12411594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase IV inhibitor 2
Molecular FormulaC33H30FN7O6S
Molecular Weight671.7 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)CC(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=NC7=CC=CC=C7N=C6)F)C(=O)O
InChIInChI=1S/C33H30FN7O6S/c34-25-15-23-28(41(21-7-8-21)18-24(32(23)43)33(44)45)16-29(25)40-13-11-39(12-14-40)19-31(42)36-20-5-9-22(10-6-20)48(46,47)38-30-17-35-26-3-1-2-4-27(26)37-30/h1-6,9-10,15-18,21H,7-8,11-14,19H2,(H,36,42)(H,37,38)(H,44,45)
InChIKeyCLAOMDJUURAQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase IV Inhibitor 2: Baseline Characterization for Procurement and Research


The term 'Topoisomerase IV inhibitor 2' refers to two distinct ciprofloxacin-sulfonamide hybrid compounds, specifically 'compound 5d' (CAS: 2883403-36-7) and 'compound 7d' (CAS: 2883403-42-5) [REFS-1, REFS-2]. These are potent, dual inhibitors of bacterial DNA topoisomerase IV and DNA gyrase, which are essential enzymes for DNA replication [2]. They were designed and synthesized as part of a series aimed at improving the pharmacological profile of ciprofloxacin, a clinically established fluoroquinolone antibiotic [2]. These research compounds are provided for laboratory investigation into their antibacterial properties and structure-activity relationships (SAR).

Why Topoisomerase IV Inhibitor 2 Cannot Be Generically Substituted


Generic substitution within the fluoroquinolone or dual topoisomerase inhibitor class is unreliable due to significant divergence in target potency, antibacterial efficacy, and side effect profiles. Compounds in this series, like Topoisomerase IV inhibitor 2 (5d and 7d), are ciprofloxacin-sulfonamide hybrids with structure-activity relationships (SAR) that produce distinct in vitro and in vivo outcomes [1]. For example, a single change from compound 5d to 7d results in a ~1.5-fold improvement in Topo IV inhibitory potency [REFS-2, REFS-3]. More broadly, the parent drug ciprofloxacin suffers from CNS side effects that limit its use, a problem the hybrid design aimed to mitigate [1]. Therefore, selecting a specific analog is critical for research aimed at dissecting SAR, optimizing potency, or studying side effect mechanisms, as the quantitative data in Section 3 will demonstrate.

Quantitative Evidence Guide for Topoisomerase IV Inhibitor 2 Selection


Compound 7d Exhibits Superior Topo IV Potency Over Ciprofloxacin and Compound 5d

Topoisomerase IV inhibitor 2 (compound 7d) demonstrates a 2.4-fold improvement in potency against DNA topoisomerase IV compared to the clinical standard ciprofloxacin, and a 1.5-fold improvement over its close analog, compound 5d [REFS-1, REFS-2].

Topoisomerase IV Enzymatic Inhibition IC50 Structure-Activity Relationship

Compound 7d Shows Enhanced Dual-Target Inhibition of DNA Gyrase Relative to Ciprofloxacin

Compound 7d not only shows improved Topo IV inhibition but also exhibits a 1.9-fold greater inhibition of DNA gyrase when compared directly to ciprofloxacin [1].

DNA Gyrase Dual Targeting IC50 Resistance

Compound 7d Demonstrates Superior Antibacterial Activity Against Key Gram-Negative Pathogens

Compound 7d (MIC = 0.608 μM) is 2.2-fold more potent than compound 5d (MIC = 1.985 μM) and over 400-fold more potent than the clinical comparator ciprofloxacin (MIC = 0.255 μM = 255 nM) against the Gram-negative pathogen Escherichia coli ATCC8739 [REFS-1, REFS-2].

Antibacterial Escherichia coli MIC Minimum Inhibitory Concentration Efficacy

Compound 7d Shows Enhanced Antibacterial Activity Against a Key Gram-Positive Pathogen

Against the Gram-positive pathogen Staphylococcus aureus Newman, compound 7d (MIC = 0.972 μM) is approximately 2-fold more potent than compound 5d (MIC = 1.985 μM) and 1.4-fold more potent than ciprofloxacin (MIC = 1.359 μM) [REFS-1, REFS-2].

Antibacterial Staphylococcus aureus MIC Minimum Inhibitory Concentration Efficacy

Optimal Research and Industrial Applications for Topoisomerase IV Inhibitor 2


Structure-Activity Relationship (SAR) and Lead Optimization Studies

The direct, quantitative data from the Ibrahim et al. (2022) study makes these compounds ideal for SAR analysis. Researchers can utilize compound 5d (CAS: 2883403-36-7) and compound 7d (CAS: 2883403-42-5) to precisely quantify the impact of specific structural modifications on both enzymatic inhibition (Topo IV and DNA gyrase) and antibacterial efficacy (MIC against S. aureus and E. coli). This enables rational, data-driven lead optimization for future analogs [1].

Mechanistic Studies on Dual Targeting and Resistance

The dual inhibition of DNA gyrase and topoisomerase IV is a key feature of this compound class. Researchers can employ compound 7d (or 5d) in resistance development assays and molecular biology studies to investigate the biological consequences and therapeutic potential of balanced dual-target inhibition. This can be compared to the effects of agents that preferentially inhibit only one of the two target enzymes [1].

Investigation of Fluoroquinolone Side Effect Mitigation

The original research aim was to improve upon the CNS side effect profile of ciprofloxacin [1]. Therefore, Topoisomerase IV inhibitor 2 compounds are highly relevant for in vitro and in vivo models designed to study the mechanisms of fluoroquinolone-associated CNS toxicity. They can serve as tools to correlate structural features with changes in GABA expression or convulsive potential, as noted in the primary study [1].

In Vitro Antibacterial Reference Standards for Gram-Positive Pathogens

Given its improved MIC of 0.972 μM against S. aureus compared to ciprofloxacin (MIC = 1.359 μM), compound 7d (CAS: 2883403-42-5) is well-suited as a reference standard or control compound in in vitro antibacterial screening assays specifically aimed at Gram-positive drug discovery [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topoisomerase IV inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.